molecular formula C19H20N4O B11692308 N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide

N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide

Cat. No.: B11692308
M. Wt: 320.4 g/mol
InChI Key: VJZXWDOUNDVADW-CIAFOILYSA-N
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Description

N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide is a complex organic compound with the molecular formula C19H20N4O. It is known for its unique structure, which includes an indole ring and a dimethylaminophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The indole ring structure allows it to interact with various biological pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[[2-Chloro-4-(dimethylamino)phenyl]methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(4-Hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[[4-(Benzyloxy)phenyl]methylidene]-2-(1H-indol-3-yl)acetohydrazide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C19H20N4O/c1-23(2)16-9-7-14(8-10-16)12-21-22-19(24)11-15-13-20-18-6-4-3-5-17(15)18/h3-10,12-13,20H,11H2,1-2H3,(H,22,24)/b21-12+

InChI Key

VJZXWDOUNDVADW-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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